molecular formula C10H12N2O3 B13946143 4-Methyl-5-propanamidopyridine-2-carboxylic acid CAS No. 167626-94-0

4-Methyl-5-propanamidopyridine-2-carboxylic acid

Cat. No.: B13946143
CAS No.: 167626-94-0
M. Wt: 208.21 g/mol
InChI Key: DFZSAEBIYDBZMJ-UHFFFAOYSA-N
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Description

4-Methyl-5-propanamidopyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by a pyridine ring substituted with a methyl group at the 4-position, a propanamide group at the 5-position, and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-propanamidopyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine ring followed by selective functionalization at the desired positions. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the correct substitution pattern and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-propanamidopyridine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The methyl and propanamide groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including solvent choice and temperature, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

4-Methyl-5-propanamidopyridine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-5-propanamidopyridine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Methyl-5-propanamidopyridine-2-carboxylic acid include other pyridinecarboxylic acids such as picolinic acid, nicotinic acid, and isonicotinic acid . These compounds share the pyridine ring structure but differ in the position and type of substituents.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications that require its unique characteristics.

Properties

CAS No.

167626-94-0

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

4-methyl-5-(propanoylamino)pyridine-2-carboxylic acid

InChI

InChI=1S/C10H12N2O3/c1-3-9(13)12-8-5-11-7(10(14)15)4-6(8)2/h4-5H,3H2,1-2H3,(H,12,13)(H,14,15)

InChI Key

DFZSAEBIYDBZMJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CN=C(C=C1C)C(=O)O

Origin of Product

United States

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